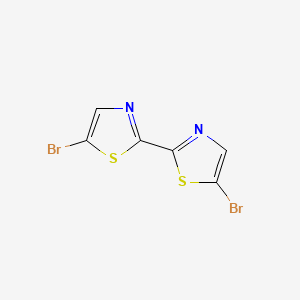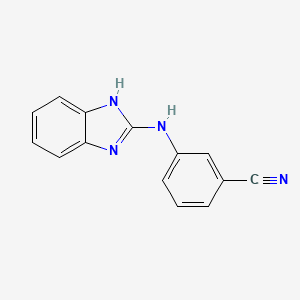
1-(2-Chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
1-(2-Chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.
Introduction of the Chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Methoxylation: The methoxy group can be introduced through methylation using a suitable methylating agent such as dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles or benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]acetic acid
- 5-(2-Chlorobenzyl)-2-furoic acid
Comparison
1-(2-Chlorobenzyl)-5-methoxy-1H-1,2,3-triazole-4-carboxylic acid is unique due to its triazole ring, which imparts specific biological activities not found in similar compounds
Eigenschaften
Molekularformel |
C11H10ClN3O3 |
|---|---|
Molekulargewicht |
267.67 g/mol |
IUPAC-Name |
1-[(2-chlorophenyl)methyl]-5-methoxytriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10ClN3O3/c1-18-10-9(11(16)17)13-14-15(10)6-7-4-2-3-5-8(7)12/h2-5H,6H2,1H3,(H,16,17) |
InChI-Schlüssel |
CWTFFDYHIPDZAG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=NN1CC2=CC=CC=C2Cl)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Spiro[cyclopentane-1,1'-indene]](/img/structure/B8738784.png)
